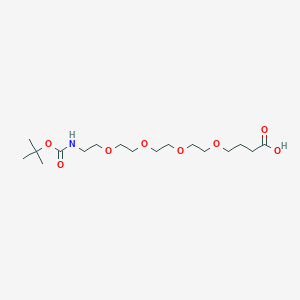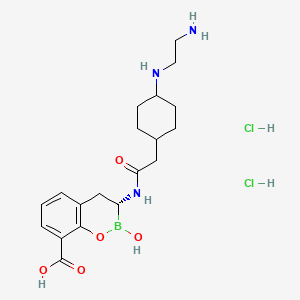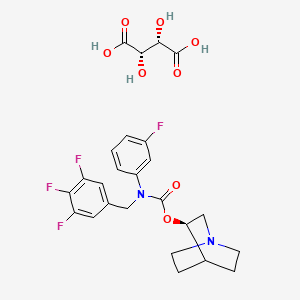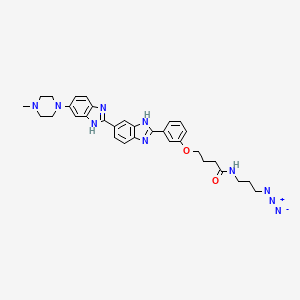
t-Boc-N-Amido-PEG4-(CH2)3CO2H
Übersicht
Beschreibung
T-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of this compound is C17H33NO8 . It has a molecular weight of 379.45 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical and Chemical Properties Analysis
The molecular formula of this compound is C17H33NO8 . It has a molecular weight of 379.45 g/mol . The elemental analysis shows that it contains C, 53.81; H, 8.77; N, 3.69; O, 33.73 .Wissenschaftliche Forschungsanwendungen
Drug Delivery
Die Verbindung wird bei der Entwicklung von Arzneimittel-Abgabesystemen {svg_1}. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien, was für die Anwendung in der Arzneimittel-Abgabe von Vorteil ist {svg_2}.
Antikörper-Wirkstoff-Konjugate
Sie kann synthetisch in Antikörper-Wirkstoff-Konjugate {svg_3} eingebaut werden. Dabei handelt es sich um Antikörper, die über chemische Linker mit labilen Bindungen an biologisch aktive Wirkstoffe gekoppelt sind. Durch die Kombination der einzigartigen Zielgerichtetheit von monoklonalen Antikörpern mit der krebsabtötenden Fähigkeit von zytotoxischen Wirkstoffen ermöglichen Antikörper-Wirkstoff-Konjugate eine empfindliche Unterscheidung zwischen gesundem und krankem Gewebe {svg_4}.
Proteolyse-Targeting-Chimären (PROTACs)
Die Verbindung wird bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) {svg_5} verwendet. PROTACs sind eine Klasse von Medikamenten, die durch die Rekrutierung einer E3-Ubiquitin-Ligase arbeiten, um ein bestimmtes Protein zum Abbau zu markieren {svg_6}.
Pegylierungsreaktionen
Die Verbindung eignet sich für Pegylierungsreaktionen {svg_7}. Pegylierung ist der Prozess der kovalenten Anbindung von Polyethylenglykol (PEG)-Polymerketten an ein anderes Molekül, typischerweise ein Medikament oder ein therapeutisches Protein, was die Sicherheit und Wirksamkeit vieler Therapeutika verbessern kann {svg_8}.
Synthese von Amidbindungen
Die terminale Carbonsäure der Verbindung kann in Gegenwart von Aktivatoren (z. B. EDC oder DCC) mit primären Amingruppen reagieren, um eine stabile Amidbindung {svg_9} {svg_10} zu bilden. Diese Eigenschaft ist nützlich in der Peptidsynthese und anderen Bereichen der organischen Chemie {svg_11} {svg_12}.
Entschützungreaktionen
Die Boc-Gruppe der Verbindung kann unter milden sauren Bedingungen entschützt werden, um das freie Amin {svg_13} {svg_14} zu bilden. Diese Eigenschaft ist nützlich bei der Synthese einer Vielzahl von chemischen Verbindungen {svg_15} {svg_16}.
Wirkmechanismus
Target of Action
t-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The primary targets of this compound are primary amine groups . These amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.
Mode of Action
The compound interacts with its targets through the formation of a stable amide bond . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form this bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This increased solubility can improve the compound’s bioavailability, allowing it to reach its target sites more effectively.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of activators such as EDC or DCC is necessary for the compound to form an amide bond with primary amine groups . Additionally, the compound’s Boc group can be deprotected under mild acidic conditions to form the free amine , suggesting that the compound’s action can be influenced by pH. The compound’s stability and efficacy may also be affected by factors such as temperature and the presence of other chemicals in the environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18-6-8-23-10-12-25-14-13-24-11-9-22-7-4-5-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAJGFRNCJSOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















